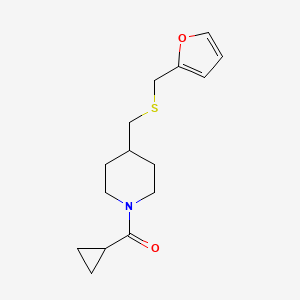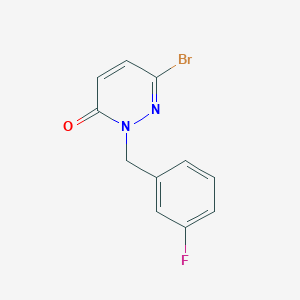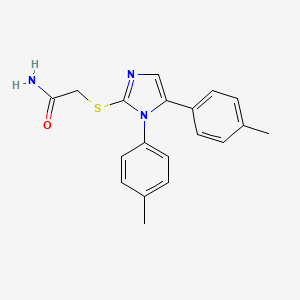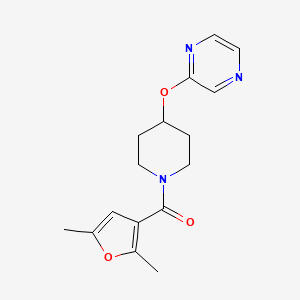
(2,5-Dimethylfuran-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2,5-Dimethylfuran-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone” is a complex organic molecule that contains several functional groups, including a furan ring, a pyrazine ring, and a piperidine ring . These functional groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan, pyrazine, and piperidine rings would give the molecule a rigid, cyclic structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the furan ring might undergo electrophilic aromatic substitution, while the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group might make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Biological Activities
- Pyrazole derivatives, including compounds similar to (2,5-Dimethylfuran-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, have been extensively used in organic synthesis and are known for their biological and pharmacological activities. A study focusing on the synthesis of pyrazole derivatives, including those with furan moieties, highlighted their moderate antibacterial and antioxidant activities (Golea Lynda, 2021).
Antimicrobial and Anticancer Potentials
- Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have shown significant antimicrobial and anticancer activities. This includes derivatives of pyrazole with dimethyl groups, suggesting potential applications in the development of new antimicrobial and anticancer agents (H. Hafez, et al., 2016).
Catalytic and Antimicrobial Applications
- Pyrazole-based metal complexes, including those with dimethyl-pyrazolyl moieties, have exhibited catalytic activities and potent antimicrobial properties against various strains of bacteria and fungi. These compounds are proposed as novel scaffolds for biochemical reaction models and efficient antimicrobial agents (A. Jana, et al., 2019).
Sensor Development
- Pyrazole derivatives have been utilized in the development of sensors for metal ions. For example, a Schiff base synthesized from a pyrazole derivative demonstrated colorimetric response towards iron (Fe3+) and fluorescence “turn-on” behavior towards aluminum (Al3+), indicating their potential application in the detection of metal ions (P. P. Soufeena, K. Aravindakshan, 2019).
Chemical Synthesis and Drug Development
- Compounds structurally related to this compound have been explored in the synthesis of potential antipsychotic agents. These include (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, highlighting the importance of such compounds in drug development (L. Wise, et al., 1986).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-9-14(12(2)21-11)16(20)19-7-3-13(4-8-19)22-15-10-17-5-6-18-15/h5-6,9-10,13H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCDGSXXUKZEGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2772060.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2772064.png)
![N-(2,4-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2772066.png)
![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate](/img/structure/B2772068.png)
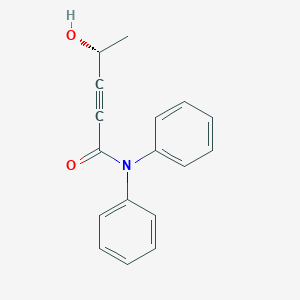
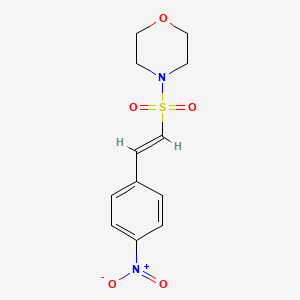
![N-{4-[(4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2772072.png)
![N-cyclohexyl-4-methyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2772073.png)

